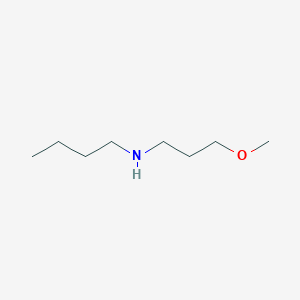

Butyl(3-methoxypropyl)amine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H19NO |

|---|---|

Molecular Weight |

145.24 g/mol |

IUPAC Name |

N-(3-methoxypropyl)butan-1-amine |

InChI |

InChI=1S/C8H19NO/c1-3-4-6-9-7-5-8-10-2/h9H,3-8H2,1-2H3 |

InChI Key |

ZKQQDJQKPWKTHQ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCNCCCOC |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Butyl(3-methoxypropyl)amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for Butyl(3-methoxypropyl)amine, a secondary amine with potential applications in various chemical and pharmaceutical contexts. The document details two core synthetic strategies: reductive amination and N-alkylation, offering insights into their reaction mechanisms, experimental protocols, and comparative quantitative data.

Reductive Amination Pathway

Reductive amination is a highly effective and widely used method for the synthesis of secondary amines. This one-pot reaction involves the initial formation of an imine from a primary amine and a carbonyl compound, which is then reduced in situ to the corresponding secondary amine. For the synthesis of this compound, two analogous routes are presented: the reaction of 3-methoxypropylamine with butyraldehyde and the reaction of butylamine with 3-methoxypropanal.

Reaction Schemes and Mechanisms

The general mechanism of reductive amination involves two key steps:

-

Imine Formation: The primary amine nucleophilically attacks the carbonyl carbon of the aldehyde, leading to the formation of a hemiaminal intermediate. Subsequent dehydration results in the formation of an imine.

-

Reduction: The imine is then reduced to a secondary amine using a suitable reducing agent. Common reducing agents include sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and catalytic hydrogenation (H₂/catalyst).[1]

Route A: 3-Methoxypropylamine and Butyraldehyde

Reductive amination of 3-methoxypropylamine with butyraldehyde.

Route B: Butylamine and 3-Methoxypropanal

Reductive amination of butylamine with 3-methoxypropanal.

Experimental Protocols

The following are generalized experimental protocols for the synthesis of this compound via reductive amination, based on established procedures for similar aliphatic amines.[2][3][4]

Protocol 1: Reductive Amination using Sodium Borohydride

-

To a solution of the primary amine (1.0 eq) in a suitable solvent such as methanol or 1,2-dichloroethane (DCE), add the aliphatic aldehyde (1.0 eq).

-

The reaction mixture is stirred at room temperature for a designated period to facilitate imine formation. The progress of imine formation can be monitored by techniques such as TLC or GC-MS.

-

Sodium borohydride (NaBH₄) (1.5 - 2.0 eq) is then added portion-wise to the reaction mixture at 0 °C.

-

The reaction is then stirred at room temperature until the reduction is complete.

-

The reaction is quenched by the slow addition of water.

-

The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude product is then purified by column chromatography or distillation.

Protocol 2: Reductive Amination using a Solid Acid Catalyst and NaBH₄

-

In a flask, mix the aldehyde (5 mmol) and the primary amine (5 mmol) and stir at room temperature for 10-25 minutes.[2]

-

Add a carbon-based solid acid (CBSA) (0.5 g) and water (0.15 g).[2]

-

Add sodium borohydride (5 mmol) as a fine powder and continue stirring at ambient temperature.[2]

-

After the reaction is complete (typically monitored by TLC), quench the mixture with a saturated aqueous solution of NaHCO₃ (10 ml).[2]

-

Extract the product with a suitable organic solvent (e.g., ether or ethanol) (3 x 10 ml).[2]

-

Dry the combined organic extracts over anhydrous MgSO₄, filter, and concentrate under vacuum to obtain the product.[2]

Quantitative Data

The following table summarizes typical reaction conditions and yields for the reductive amination of aliphatic aldehydes with primary amines, which can be considered analogous to the synthesis of this compound.

| Aldehyde | Primary Amine | Reducing Agent | Solvent | Catalyst | Time (h) | Yield (%) | Reference |

| Benzaldehyde | Aniline | NaBH₄ | THF | NaH₂PO₄·H₂O | 1.5 | 92 | [4] |

| Butyraldehyde | Aniline | NaBH₄ | THF | NaH₂PO₄·H₂O | 1.3 | 90 | [4] |

| Benzaldehyde | Benzylamine | LiClO₄/NaBH₄ | Diethyl Ether | - | 3 | 95 | [3] |

| Various Aldehydes | Various Primary Amines | NaBH₄ | DCE/MeOH | Piperidine | 20 | Not specified | [5] |

N-Alkylation Pathway

N-alkylation is a classical method for forming C-N bonds, involving the nucleophilic substitution of an alkyl halide by an amine.[6] While this method can lead to over-alkylation, yielding tertiary and quaternary ammonium salts, reaction conditions can be optimized to favor the formation of the desired secondary amine.[7] Two parallel routes are considered for the synthesis of this compound: the alkylation of 3-methoxypropylamine with a butyl halide and the alkylation of butylamine with a 3-methoxypropyl halide.

Reaction Schemes and Mechanisms

The N-alkylation of a primary amine with an alkyl halide proceeds via a bimolecular nucleophilic substitution (Sₙ2) mechanism. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbon of the alkyl halide, displacing the halide and forming a new C-N bond. A base is typically used to neutralize the hydrohalic acid byproduct.

Route C: 3-Methoxypropylamine and Butyl Halide

N-alkylation of 3-methoxypropylamine with a butyl halide.

Route D: Butylamine and 3-Methoxypropyl Halide

N-alkylation of butylamine with a 3-methoxypropyl halide.

Experimental Protocols

The following are generalized experimental protocols for the synthesis of this compound via N-alkylation, based on established procedures for the mono-alkylation of primary amines.[8]

Protocol 3: Selective Mono-N-Alkylation of a Primary Amine Hydrobromide

-

The primary amine hydrobromide salt (1 eq) is dissolved in an aprotic solvent such as dimethylformamide (DMF).

-

A non-nucleophilic base, such as triethylamine or diisopropylethylamine (DIPEA) (1.1 eq), is added to the solution.

-

The alkyl bromide (1 eq) is then added, and the reaction mixture is stirred at room temperature (20-25 °C).

-

The reaction progress is monitored by TLC.

-

Upon completion, the reaction mixture is diluted with water and extracted with an organic solvent.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography.

Protocol 4: N-Alkylation in Acetonitrile

-

To a solution of the primary amine (10 mmol) in acetonitrile (10 mL), add the alkyl halide (10 mmol).[9]

-

Add the catalyst, such as Al₂O₃-K₂O (20 wt% of the amine).[9]

-

Stir the reaction mixture at room temperature (30 °C) for the appropriate time.[9]

-

Monitor the reaction by TLC.

-

After completion, filter the catalyst and wash it with ether.[10]

-

Evaporate the solvent from the filtrate and purify the residue by column chromatography.[10]

Quantitative Data

The following table summarizes reaction conditions and yields for the selective mono-N-alkylation of primary amines, providing a model for the synthesis of this compound.

| Primary Amine | Alkyl Halide | Base | Solvent | Time (h) | Yield (%) of Secondary Amine | Reference |

| Benzylamine·HBr | n-Butyl bromide | Triethylamine | DMF | 9 | 76 | [8] |

| Benzylamine·HBr | n-Butyl bromide | DIPEA | DMF | 8 | 77 | [8] |

| Benzylamine·HBr | n-Butyl bromide | DMAP | DMF | 8 | 79 | [8] |

| Benzylamine | Benzyl bromide | Al₂O₃-K₂O | Acetonitrile | 1 | 95 (Tertiary Amine) | [9] |

Conclusion

Both reductive amination and N-alkylation represent viable and effective pathways for the synthesis of this compound. Reductive amination offers the advantage of a one-pot procedure with generally high yields and good selectivity for the secondary amine. N-alkylation, while a more traditional method, can be controlled to favor mono-alkylation through careful selection of reaction conditions and stoichiometry. The choice of the optimal synthetic route will depend on factors such as the availability of starting materials, desired scale of the reaction, and the specific experimental capabilities of the laboratory. The provided protocols and data serve as a foundational guide for researchers and scientists in the development and optimization of synthetic strategies for this compound and related secondary amines.

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. tandfonline.com [tandfonline.com]

- 3. ics-ir.org [ics-ir.org]

- 4. Reductive Amination of Aldehydes by NaBH4 in the Presence of NaH2PO4.H2O : Oriental Journal of Chemistry [orientjchem.org]

- 5. Reductive Amination - Sodium Borohydride (NaBH4) [commonorganicchemistry.com]

- 6. Amine alkylation - Wikipedia [en.wikipedia.org]

- 7. Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. svv-research-data.s3.ap-south-1.amazonaws.com [svv-research-data.s3.ap-south-1.amazonaws.com]

- 10. researchgate.net [researchgate.net]

Physicochemical properties of Butyl(3-methoxypropyl)amine

An In-depth Technical Guide on the Physicochemical Properties of 3-Methoxypropylamine

Introduction

This technical guide provides a comprehensive overview of the physicochemical properties of 3-Methoxypropylamine (MOPA), a versatile primary amine with significant applications across various industrial sectors. This document is intended for researchers, scientists, and drug development professionals, offering detailed data, a discussion of its chemical characteristics, and a general methodology for property determination.

Note on Nomenclature: The information presented herein pertains to 3-Methoxypropylamine (CAS No. 5332-73-0). While the initial request specified "Butyl(3-methoxypropyl)amine," the extensive body of available scientific and safety data points towards the widespread use and documentation of the primary amine, 3-Methoxypropylamine.

Chemical Identity and Structure

-

Chemical Name: 3-Methoxypropylamine

-

Synonyms: 1-Amino-3-methoxypropane, 3-Aminopropyl methyl ether, 3-MPA, 3-Methoxy-1-propanamine[1][2]

-

CAS Number: 5332-73-0[1]

-

Molecular Weight: 89.14 g/mol [5]

-

Chemical Structure:

Physicochemical Properties

The physicochemical properties of 3-Methoxypropylamine are summarized in the tables below. These properties are crucial for its handling, application, and safety considerations in a laboratory and industrial setting.

Table 1: General and Physical Properties

| Property | Value | Reference |

| Appearance | Colorless to faintly yellow liquid | [1] |

| Odor | Ammonia-like | [3] |

| Density | 0.874 g/mL at 25 °C | |

| Boiling Point | 117-118 °C at 733 mmHg | |

| Melting Point | -65 °C / -85 °F | [3] |

| Vapor Pressure | 12.0 mmHg at 20 °C | [1] |

| Vapor Density | 3.07 (vs air) | |

| Refractive Index | n20/D 1.417 | |

| Solubility | Miscible with water, ethanol, toluene, acetone, and hexane |

Table 2: Safety and Flammability Data

| Property | Value | Reference |

| Flash Point | 27 °C (80.6 °F) - closed cup | |

| Autoignition Temperature | 320 °C / 608 °F | [3] |

| pH | 11.4 - 11.9 (100 g/L aqueous solution) | [3] |

Experimental Protocols

General Experimental Workflow for Boiling Point Determination

A common method for determining the boiling point of a liquid is using the distillation method, which aligns with OECD Test Guideline 103.

Reactivity and Stability

-

Stability: 3-Methoxypropylamine is stable under normal conditions. It is, however, air-sensitive and hygroscopic.[3][6]

-

Incompatible Materials: It is incompatible with strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.[3]

-

Hazardous Decomposition Products: Upon combustion, it may produce nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO₂).[3]

Applications

3-Methoxypropylamine's unique combination of properties makes it a valuable intermediate and additive in various applications:

-

Water Treatment: It is used as a corrosion inhibitor in steam condensate systems and as a flocculating agent.[2] It can also serve as a substitute for morpholine in water treatment formulations.[2]

-

Coatings and Waxes: It is used to make amine soaps that act as emulsifiers in anionic coatings and wax formulations.[2] The volatility of MOPA with water allows for the formation of an insoluble wax film.

-

Synthesis: It serves as an intermediate in the manufacturing of pharmaceuticals, dyes (such as disperse blue 60), and agrochemicals.

-

Other Uses: It is also found in insecticide emulsions, paint solvents, and textile auxiliaries.

Safety and Handling

3-Methoxypropylamine is a flammable liquid and is corrosive, causing severe skin burns and eye damage.[4][7] It is also harmful if swallowed and may cause an allergic skin reaction.[3][6]

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye protection, and face protection when handling this chemical.[6][7]

-

Handling: Use in a well-ventilated area and keep away from heat, sparks, and open flames.[6][8] Ground and bond containers and receiving equipment to prevent static discharge.[6]

-

Storage: Store in a cool, dry, and well-ventilated place in a tightly closed container.[6]

For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.

Logical Relationships in Safety Procedures

The following diagram illustrates the logical flow of actions in case of accidental exposure to 3-Methoxypropylamine, as derived from safety data sheets.

References

- 1. univarsolutions.com [univarsolutions.com]

- 2. atamankimya.com [atamankimya.com]

- 3. fishersci.com [fishersci.com]

- 4. static1.squarespace.com [static1.squarespace.com]

- 5. 3-Methoxypropylamine | C4H11NO | CID 1672 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. WERCS Studio - Application Error [assets.thermofisher.com]

- 7. cdhfinechemical.com [cdhfinechemical.com]

- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

Spectroscopic Analysis of Butyl(3-methoxypropyl)amine: A Predictive Guide

Absence of Experimental Data: It is important to note that a comprehensive search of available scientific literature and databases did not yield specific experimental spectroscopic data (NMR, IR, MS) for the target compound, Butyl(3-methoxypropyl)amine.

This guide provides a detailed analysis of the spectroscopic characteristics of its constituent precursor molecules: n-butylamine and 3-methoxypropylamine. Understanding the spectral features of these parent amines allows for a reliable prediction of the spectroscopic properties of this compound, a valuable tool for researchers and drug development professionals in identifying and characterizing this molecule.

Predicted Spectroscopic Features of this compound

This compound is a secondary amine formed by the combination of a butyl group and a 3-methoxypropyl group attached to a central nitrogen atom. Its spectroscopic data would exhibit features from both parent molecules.

-

1H NMR: The spectrum would be expected to show a broad singlet for the N-H proton. Signals corresponding to the butyl group would include a triplet for the terminal methyl group, and multiplets for the three methylene groups. The 3-methoxypropyl group would show a singlet for the methoxy protons, and multiplets for the three methylene groups, with the methylene group attached to the nitrogen appearing at a higher chemical shift compared to the others.

-

13C NMR: The spectrum would display seven distinct carbon signals. Four signals corresponding to the butyl group and three signals for the 3-methoxypropyl group, including the characteristic methoxy carbon signal.

-

IR Spectroscopy: Key absorptions would include a single, weak N-H stretching band characteristic of secondary amines in the 3350-3310 cm-1 region. C-H stretching vibrations would be observed around 2800-3000 cm-1. A C-N stretching vibration for aliphatic amines would be present in the 1250–1020 cm-1 range, and a prominent C-O stretching band for the ether linkage would also be expected.

-

Mass Spectrometry: The molecular ion peak would be observed at m/z corresponding to the molecular weight of this compound (C8H19NO, 145.24 g/mol ). Common fragmentation patterns would involve cleavage at the C-N bonds, leading to fragments corresponding to the butyl and 3-methoxypropyl groups.

Spectroscopic Data of Parent Amines

To facilitate the interpretation of potential spectra of this compound, the following tables summarize the available spectroscopic data for n-butylamine and 3-methoxypropylamine.

n-Butylamine Spectroscopic Data

| 1H NMR (CDCl3) | Chemical Shift (ppm) |

| -CH3 | ~0.9 (triplet) |

| -CH2-CH3 | ~1.3-1.4 (multiplet) |

| -CH2-CH2-N | ~1.4-1.5 (multiplet) |

| -CH2-N | ~2.7 (triplet) |

| -NH2 | ~1.1 (broad singlet) |

| 13C NMR (CDCl3) | Chemical Shift (ppm) |

| -CH3 | ~14 |

| -CH2-CH3 | ~20 |

| -CH2-CH2-N | ~36 |

| -CH2-N | ~42 |

| IR Spectroscopy | Wavenumber (cm-1) |

| N-H stretch (symmetric & asymmetric) | ~3370 and 3290[1] |

| C-H stretch | ~2800-3000 |

| N-H bend | ~1600 |

| C-N stretch | ~1070 |

| Mass Spectrometry (m/z) | Relative Intensity |

| 73 (M+) | Moderate |

| 30 (CH2NH2+) | High (Base Peak) |

3-Methoxypropylamine Spectroscopic Data

| 1H NMR (CDCl3) | Chemical Shift (ppm) |

| -NH2 | ~1.1 (broad singlet) |

| -CH2-CH2-N | ~1.7 (multiplet) |

| -CH2-N | ~2.8 (triplet) |

| -O-CH3 | ~3.3 (singlet) |

| -CH2-O | ~3.5 (triplet) |

| 13C NMR (CDCl3) | Chemical Shift (ppm) |

| -CH2-CH2-N | ~31 |

| -CH2-N | ~40 |

| -O-CH3 | ~59 |

| -CH2-O | ~71 |

| IR Spectroscopy | Wavenumber (cm-1) |

| N-H stretch | ~3300-3400 (two bands) |

| C-H stretch | ~2800-3000 |

| N-H bend | ~1600 |

| C-O stretch | ~1120 |

| C-N stretch | ~1060 |

| Mass Spectrometry (m/z) | Relative Intensity |

| 89 (M+) | Moderate |

| 45 (CH2OCH3+) | High |

| 30 (CH2NH2+) | High (Base Peak)[2] |

Experimental Protocols

The following are general experimental methodologies for obtaining the spectroscopic data discussed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the amine sample in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl3) in a standard 5 mm NMR tube.

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300, 400, or 500 MHz).

-

1H NMR Acquisition:

-

Tune and shim the spectrometer to optimize the magnetic field homogeneity.

-

Acquire the spectrum using a standard pulse sequence. Typically, 16-64 scans are sufficient.

-

Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

-

-

13C NMR Acquisition:

-

Acquire the spectrum using a proton-decoupled pulse sequence to obtain singlets for each unique carbon.

-

A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of 13C.

-

Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-220 ppm).

-

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

Neat Liquid: Place a drop of the liquid amine sample between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to form a thin film.

-

Attenuated Total Reflectance (ATR): Place a drop of the sample directly onto the ATR crystal (e.g., diamond or zinc selenide).

-

-

Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample holder (salt plates or ATR crystal).

-

Record the sample spectrum. The instrument software will automatically subtract the background.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a spectral range of 4000-400 cm-1.

-

-

Data Processing: The resulting spectrum is plotted as transmittance or absorbance versus wavenumber (cm-1).

Mass Spectrometry (MS)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a suitable inlet system. For volatile liquids like amines, direct infusion or gas chromatography (GC-MS) is common.

-

Ionization:

-

Electron Ionization (EI): The sample is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and extensive fragmentation.

-

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: An electron multiplier or similar detector records the abundance of each ion.

-

Data Presentation: The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z.

Spectroscopic Analysis Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound.

References

A Technical Guide to Quantum Chemical Calculations for Butyl(3-methoxypropyl)amine

For Researchers, Scientists, and Drug Development Professionals

Theoretical Background and Recommended Methodology

Quantum chemical calculations are indispensable tools for understanding molecular structure, reactivity, and properties at the electronic level.[3] For a molecule such as Butyl(3-methoxypropyl)amine, which contains flexible alkyl chains and heteroatoms (Nitrogen and Oxygen), Density Functional Theory (DFT) offers an excellent balance of computational cost and accuracy.[4]

Recommended Computational Level

-

Method: Density Functional Theory (DFT)

-

Functional: Becke, 3-parameter, Lee-Yang-Parr (B3LYP). The B3LYP hybrid functional is widely used and has demonstrated good performance for a large set of organic molecules, making it a reliable choice.[5][6][7]

-

Basis Set: 6-311++G(d,p). This basis set is recommended for achieving accurate results.[7][8]

-

6-311G: A triple-zeta basis set that provides a flexible description of valence electrons.

-

++: Adds diffuse functions for both heavy atoms and hydrogen, which are crucial for accurately describing lone pairs, hydrogen bonding, and other weak interactions.

-

(d,p): Includes polarization functions on heavy atoms (d) and hydrogen atoms (p). These are essential for correctly describing the geometry of molecules with heteroatoms like nitrogen and oxygen.[9]

-

-

Solvation Model: Integral Equation Formalism Polarizable Continuum Model (IEF-PCM). To simulate a solution environment (e.g., water or an organic solvent), a continuum solvation model is critical, as it can significantly influence molecular properties.[4][10]

This combination, B3LYP/6-311++G(d,p) with a PCM solvent model, provides a robust level of theory for calculating the properties of aliphatic amines with chemical accuracy.[7][10]

Detailed Computational Protocol

The following protocol outlines the step-by-step procedure for performing quantum chemical calculations on this compound. This workflow is standard for computational analysis of organic molecules.[11][12]

Step 1: Molecular Structure Generation

The process begins with generating an initial 3D structure of this compound. This can be done using molecular building software (e.g., Avogadro, GaussView) or by converting its SMILES string (CCCCNCCCCOC) into a 3D coordinate file.

Step 2: Conformational Analysis

Due to its flexibility, the molecule can exist in numerous conformations. A thorough conformational search using a lower-level theory or a molecular mechanics force field (e.g., OPLS) is recommended to identify the lowest-energy conformers.[13] The most stable conformer (the global minimum) should be used for subsequent high-level calculations.

Step 3: Geometry Optimization

The geometry of the lowest-energy conformer is then optimized at the B3LYP/6-311++G(d,p) level of theory. This process systematically alters the molecular geometry to find the arrangement with the lowest possible electronic energy, representing the equilibrium structure of the molecule.

Step 4: Vibrational Frequency Calculation

Following optimization, a frequency calculation is performed at the same level of theory. This serves two purposes:

-

Verification of Minimum: The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum.

-

Thermodynamic Properties: The calculation yields zero-point vibrational energy (ZPVE), thermal corrections, and thermodynamic parameters such as enthalpy (H) and Gibbs free energy (G).[14]

Step 5: Property Calculations

Once the optimized structure is confirmed, a range of electronic and chemical properties can be calculated. These are typically derived from the same calculation that produces the optimized wavefunction and include analyses such as Natural Bond Orbital (NBO) or Mulliken population analysis.[2]

Data Presentation: Illustrative Results

The following tables represent the typical quantitative data that would be obtained from the computational protocol described above. These are for illustrative purposes and provide a template for presenting research findings.

Table 1: Illustrative Optimized Geometric Parameters

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Lengths (Å) | C-N | ~1.47 |

| C-O | ~1.43 | |

| N-H | ~1.01 | |

| C-C | ~1.53 | |

| C-H | ~1.09 | |

| **Bond Angles (°) ** | C-N-C | ~112.0 |

| C-O-C | ~111.5 | |

| H-N-C | ~109.5 | |

| Dihedral Angles (°) | C-C-N-C | Varies by conformer |

| | C-C-O-C | Varies by conformer |

Table 2: Illustrative Calculated Thermodynamic Properties (at 298.15 K, 1 atm)

| Property | Symbol | Value (Hartree) | Value (kcal/mol) |

|---|---|---|---|

| Zero-Point Energy | E_ZPVE | Calculated Value | Calculated Value |

| Thermal Correction to Enthalpy | H_corr | Calculated Value | Calculated Value |

| Thermal Correction to Gibbs Free Energy | G_corr | Calculated Value | Calculated Value |

| Total Enthalpy | H_total | Calculated Value | Calculated Value |

| Total Gibbs Free Energy | G_total | Calculated Value | Calculated Value |

Table 3: Illustrative Calculated Electronic Properties

| Property | Symbol | Calculated Value |

|---|---|---|

| Energy of HOMO | E_HOMO | Value in eV |

| Energy of LUMO | E_LUMO | Value in eV |

| HOMO-LUMO Energy Gap | ΔE | Value in eV |

| Dipole Moment | µ | Value in Debye |

| Electronegativity | χ | Value in eV |

| Chemical Hardness | η | Value in eV |

| Mulliken Atomic Charge on N | q_N | Value in e |

| Mulliken Atomic Charge on O | q_O | Value in e |

Visualization of Computational Workflow

The following diagram illustrates the logical workflow for performing the quantum chemical calculations as outlined in the protocol.

Caption: Workflow for Quantum Chemical Calculations.

References

- 1. [PDF] Analysis of the pKas of aliphatic amines using quantum chemical descriptors | Semantic Scholar [semanticscholar.org]

- 2. mdpi.com [mdpi.com]

- 3. Evaluation of quantum chemistry calculation methods for conformational analysis of organic molecules using A-value estimation as a benchmark test - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Best‐Practice DFT Protocols for Basic Molecular Computational Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. bohrium.com [bohrium.com]

- 6. scispace.com [scispace.com]

- 7. Gas phase H + , H 3 O + and NH 4 + affinities of oxygen-bearing volatile organic compounds; DFT calculations for soft chemical ionisation mass spectro ... - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D3CP03604A [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pubs.rsc.org [pubs.rsc.org]

- 12. Quantum Chemistry Calculations for Metabolomics: Focus Review - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Molecular Descriptors Library [descriptor-libraries.molssi.org]

- 14. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Molecular Structure and Conformation of Butyl(3-methoxypropyl)amine

For Researchers, Scientists, and Drug Development Professionals

October 25, 2025

This technical guide provides a detailed analysis of the molecular structure and conformational preferences of Butyl(3-methoxypropyl)amine. Due to the limited availability of direct experimental data for this specific molecule, this paper presents a comprehensive overview based on established chemical principles and data from analogous compounds. The information herein is intended to serve as a robust resource for researchers and professionals in drug development and related scientific fields.

Molecular Structure

This compound, with the chemical formula C₈H₁₉NO, is a secondary amine featuring a butyl group and a 3-methoxypropyl group attached to a central nitrogen atom.[1][2][3][4] The molecule's structure combines the features of both an amine and an ether, which significantly influences its physicochemical properties and conformational behavior.

Table 1: Estimated Bond Lengths in this compound

| Bond | Typical Bond Length (Å) |

| C-N | 1.47 |

| C-C (sp³) | 1.54 |

| C-O | 1.43 |

| N-H | 1.01 |

| C-H | 1.09 |

Table 2: Estimated Bond Angles in this compound

| Angle | Typical Bond Angle (°) |

| C-N-C | 112 |

| C-C-C | 109.5 |

| C-O-C | 110 |

| H-N-C | 109.5 |

| H-C-H | 109.5 |

The structural parameters presented in Tables 1 and 2 are estimations derived from standard values for similar chemical environments in amines and ethers. These values provide a foundational understanding of the molecule's geometry.

Conformational Analysis

The conformational landscape of this compound is determined by the rotation around its single bonds. The most significant rotations to consider are around the C-N, C-C, and C-O bonds. The principles of steric hindrance and torsional strain are key to understanding the molecule's preferred conformations.[5][6][7]

Rotation around the C-N bonds will favor staggered conformations to minimize steric interactions between the butyl and 3-methoxypropyl groups.

The n-butyl group is expected to adopt staggered conformations, with the anti (trans) conformation being the most stable due to the minimization of steric hindrance between the terminal methyl group and the rest of the molecule.[5][6] Gauche conformations will be slightly higher in energy.[5]

The 3-methoxypropyl group's conformation is influenced by rotation around the C-C and C-O bonds. Staggered conformations are favored throughout the chain.[8][9][10][11] The relative orientation of the methoxy group and the amine will be critical in determining the overall shape of the molecule.

Table 3: Predicted Torsional Angles for Key Dihedrals in the Lowest Energy Conformer

| Dihedral Angle | Predicted Angle (°) | Conformation |

| C-C-N-C (around N-C) | ~180 | Anti |

| C-C-C-C (in butyl group) | ~180 | Anti |

| N-C-C-C (in propyl group) | ~180 | Anti |

| C-C-C-O (in propyl group) | ~180 | Anti |

| C-C-O-C (around O-C) | ~180 | Anti |

Experimental Protocols

To experimentally determine the molecular structure and conformation of this compound, a combination of spectroscopic and computational methods would be employed.

A plausible synthetic route to this compound is the reductive amination of butyraldehyde with 3-methoxypropylamine or the alkylation of n-butylamine with 1-bromo-3-methoxypropane. Another approach involves the reaction of 3-methoxypropanol with ammonia over a catalyst.[12][13]

Caption: Proposed synthesis of this compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would confirm the connectivity of the molecule. Advanced techniques like NOESY could provide information about through-space interactions, offering insights into the preferred conformation.

-

Infrared (IR) Spectroscopy: IR spectroscopy would identify the characteristic vibrational modes of the N-H, C-N, C-O, and C-H bonds.

-

Mass Spectrometry (MS): High-resolution mass spectrometry would determine the exact molecular weight and fragmentation pattern, confirming the molecular formula.

A combined experimental and computational approach is recommended for a thorough conformational analysis.

Caption: Workflow for conformational analysis.

Conclusion

References

- 1. n-Butylamine - Wikipedia [en.wikipedia.org]

- 2. atamankimya.com [atamankimya.com]

- 3. 3-Methoxypropylamine | 5332-73-0 [chemicalbook.com]

- 4. 3-Methoxypropylamine | C4H11NO | CID 1672 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Conformational Isomerism in Ethane, n-Butane and Cyclohexane | Pharmaguideline [pharmaguideline.com]

- 7. An Understanding of the Conformational Analysis of N-Butane in Stereochemistry [unacademy.com]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. CN101328129A - Preparation of 3-methoxy propanamine - Google Patents [patents.google.com]

- 13. CN101328129B - Preparation of 3-methoxy propanamine - Google Patents [patents.google.com]

An In-depth Technical Guide to the Thermal Stability and Decomposition of Butyl(3-methoxypropyl)amine

Disclaimer: Limited direct experimental data is publicly available for the thermal stability and decomposition of Butyl(3-methoxypropyl)amine. This guide synthesizes available information on the closely related compound, 3-methoxypropylamine (MOPA), to provide a comprehensive overview of the expected thermal behavior, decomposition pathways, and analytical methodologies. The data and protocols presented should be considered illustrative for this compound and may require experimental verification for precise application.

Introduction

This compound is a substituted amine with potential applications in various industrial and chemical processes. Understanding its thermal stability is paramount for ensuring safe handling, storage, and application, particularly in processes involving elevated temperatures. This document provides a technical overview of the thermal stability and decomposition profile of compounds in this class, with a focus on the methodologies used for their characterization.

Thermal Stability and Decomposition Profile

The thermal stability of an organic molecule is its ability to resist decomposition at high temperatures. When the temperature is sufficiently high, chemical bonds within the molecule can break, leading to the formation of smaller, often more volatile and potentially hazardous, decomposition products. For amines, thermal decomposition can be initiated by the cleavage of C-N, C-C, C-O, or N-H bonds.

Safety Data Sheets (SDS) for 3-methoxypropylamine indicate that it is stable under recommended storage conditions but can decompose under fire conditions to produce hazardous products such as carbon oxides (CO, CO2) and nitrogen oxides (NOx).[2]

The following table summarizes the decomposition data for 3-methoxypropylamine under specific aqueous conditions, which may serve as a preliminary reference for the behavior of this compound.

| Parameter | Condition 1 | Condition 2 |

| Compound | 3-Methoxypropylamine (MOPA) | 3-Methoxypropylamine (MOPA) |

| Initial Concentration | 10 ppm in aqueous solution | 10 ppm in aqueous solution |

| Temperature | 280°C | 70°C |

| Time | 1.5 hours | 2 hours |

| Dissolved Oxygen (DO) | < 5 ppb | 20 ppb |

| Decomposition (%) | ~9 - 15% | ~9 - 15% |

| Decomposition Products | Formate (110 ppb), Acetate (260 ppb), Propionate (400 ppb) | Acetate (60 ppb), Propionate (1270 ppb) |

Data sourced from a study on MOPA decomposition in simulated pressurized water reactor secondary systems.[1]

Experimental Protocols for Thermal Analysis

To definitively determine the thermal stability of this compound, standardized thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) should be employed.

Objective: To determine the temperature at which the material begins to decompose and to quantify its mass loss as a function of temperature.

Methodology:

-

Instrument: A calibrated Thermogravimetric Analyzer.

-

Sample Preparation: A small, accurately weighed sample (typically 5-10 mg) of this compound is placed in an inert sample pan (e.g., alumina, platinum).

-

Atmosphere: The analysis is typically run under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative decomposition, and also under an oxidizing atmosphere (e.g., air) to assess its stability in the presence of oxygen. A constant flow rate (e.g., 20-50 mL/min) is maintained.

-

Heating Program: The sample is heated at a constant rate (e.g., 10°C/min) over a defined temperature range (e.g., ambient to 600°C).

-

Data Analysis: The TGA curve plots the percentage of mass loss versus temperature. The onset temperature of decomposition is determined from this curve. The derivative of the TGA curve (DTG) can be used to identify the temperatures of maximum decomposition rates.

Objective: To measure the heat flow to or from a sample as a function of temperature or time, identifying thermal events such as melting, boiling, and decomposition.

Methodology:

-

Instrument: A calibrated Differential Scanning Calorimeter.

-

Sample Preparation: A small, accurately weighed sample (typically 2-5 mg) of this compound is hermetically sealed in a sample pan (e.g., aluminum, copper). An empty, sealed pan is used as a reference.

-

Atmosphere: The analysis is conducted under a controlled atmosphere, typically inert (nitrogen or argon).

-

Heating Program: The sample and reference are heated at a constant rate (e.g., 10°C/min) over a desired temperature range.

-

Data Analysis: The DSC curve plots the differential heat flow versus temperature. Endothermic peaks can indicate melting or boiling, while exothermic peaks often correspond to decomposition. The onset temperature and the peak temperature of these events provide critical information about the thermal stability.

Visualizations

Caption: Workflow for Thermal Stability Analysis.

Based on the structure of this compound and common decomposition mechanisms for similar amines and ethers, a potential decomposition pathway can be postulated. The initial steps are likely to involve the cleavage of the weakest bonds in the molecule.

Caption: Postulated Decomposition Pathway.

Conclusion

While direct, comprehensive data on the thermal stability of this compound is currently limited, an understanding of its potential thermal behavior can be inferred from related compounds and established analytical techniques. For any application involving this compound at elevated temperatures, it is strongly recommended that experimental thermal analysis, such as TGA and DSC, be conducted to accurately determine its thermal stability profile and identify any potential hazards associated with its decomposition. This will ensure safe handling and process optimization.

References

The Elusive History and Projected Profile of Butyl(3-methoxypropyl)amine: A Technical Guide

Disclaimer: Information regarding the specific historical development, discovery, and detailed experimental data for Butyl(3-methoxypropyl)amine is notably scarce in publicly available scientific literature and patent databases. The vast majority of technical information pertains to its parent compound, 3-Methoxypropylamine (MOPA). This guide, therefore, provides a comprehensive overview of the likely synthesis, projected properties, and potential applications of this compound, based on established chemical principles and data from its closely related primary amine analogue.

Introduction

This compound is a secondary amine that, while not extensively documented, holds potential for applications in various chemical industries, including as a corrosion inhibitor, a pH control agent, and an intermediate in organic synthesis. Its structure combines the features of a linear butyl group with a methoxypropyl backbone, suggesting properties that could be advantageous in formulations requiring specific solubility and basicity. This document aims to provide researchers, scientists, and drug development professionals with a detailed technical guide to this compound, extrapolating from the known data of 3-Methoxypropylamine and general principles of secondary amine chemistry.

Projected Physicochemical Properties

| Property | 3-Methoxypropylamine (MOPA) | This compound (Projected) |

| CAS Number | 5332-73-0 | 38338-31-7 |

| Molecular Formula | C4H11NO | C8H19NO |

| Molecular Weight | 89.14 g/mol | 145.26 g/mol |

| Boiling Point | 117-118 °C | Higher than 118 °C |

| Density | 0.874 g/mL at 25 °C | Likely lower than 0.874 g/mL |

| Flash Point | 27 °C | Higher than 27 °C |

| Water Solubility | Miscible | Moderately to sparingly soluble |

Synthesis and Experimental Protocols

While specific experimental protocols for the synthesis of this compound are not detailed in the available literature, two primary synthetic routes can be proposed based on standard organic chemistry reactions for the formation of secondary amines.

Reductive Amination of Butyraldehyde with 3-Methoxypropylamine

This is a common and efficient method for the synthesis of secondary amines.

Reaction:

3-Methoxypropylamine + Butyraldehyde → N-(butylidene)-3-methoxypropylamine + H₂O N-(butylidene)-3-methoxypropylamine + [H] → this compound

Detailed Methodology:

-

Imine Formation: Equimolar amounts of 3-Methoxypropylamine and butyraldehyde are dissolved in a suitable solvent (e.g., methanol, ethanol, or dichloromethane). The reaction can be catalyzed by a mild acid. The mixture is stirred at room temperature, and the formation of the imine intermediate can be monitored by techniques such as TLC or GC-MS. Water is a byproduct and can be removed using a dehydrating agent like anhydrous magnesium sulfate or by azeotropic distillation.

-

Reduction: A reducing agent is then added to the reaction mixture. Common reducing agents for this step include sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), or catalytic hydrogenation (H₂/Pd, Pt, or Ni). The reaction is typically carried out at room temperature or with gentle heating.

-

Work-up and Purification: After the reaction is complete, the mixture is worked up by quenching any remaining reducing agent, followed by extraction with an organic solvent. The organic layer is then washed, dried, and the solvent is removed under reduced pressure. The crude product can be purified by distillation or chromatography.

N-Alkylation of 3-Methoxypropylamine with a Butyl Halide

This method involves the direct alkylation of the primary amine with a butyl halide.

Reaction:

3-Methoxypropylamine + Butyl-X → this compound + HX (where X = Cl, Br, I)

Detailed Methodology:

-

Reaction Setup: 3-Methoxypropylamine is dissolved in a suitable polar aprotic solvent (e.g., acetonitrile, DMF, or DMSO). A base, such as potassium carbonate or triethylamine, is added to neutralize the hydrogen halide formed during the reaction.

-

Alkylation: A butyl halide (e.g., 1-bromobutane or 1-iodobutane) is added to the mixture, typically dropwise, at room temperature or with gentle heating. The reaction progress is monitored by TLC or GC.

-

Work-up and Purification: Upon completion, the reaction mixture is filtered to remove the salt byproduct. The filtrate is then concentrated, and the residue is partitioned between water and an organic solvent. The organic layer is washed, dried, and concentrated. The final product is purified by distillation or chromatography. A potential side product of this reaction is the tertiary amine, Dithis compound, which may require careful purification to remove.

Potential Applications

Based on the applications of the parent compound, 3-Methoxypropylamine, this compound is likely to find utility in the following areas:

-

Corrosion Inhibition: The amine functionality can neutralize acidic species and form a protective film on metal surfaces, making it a candidate for use in corrosion inhibitor formulations for oil and gas pipelines, as well as in water treatment systems.[1][2] The increased hydrophobicity from the butyl group may enhance its performance in oil-based systems.

-

Emulsifiers and Dispersants: The amphiphilic nature of the molecule, with a polar amine head and a nonpolar butyl tail, suggests its potential as an emulsifier in the formulation of waxes, coatings, and paints.[3]

-

Chemical Intermediate: It can serve as a building block in the synthesis of more complex molecules, including pharmaceuticals, agrochemicals, and dyes.[2] The secondary amine provides a reactive site for further functionalization.

-

pH Control Agent: In various industrial processes, it could be used as a neutralizing amine to control pH.

Logical Relationships and Workflows

The synthesis of this compound can be visualized through the following workflows.

Caption: Reductive Amination Synthesis Workflow.

Caption: N-Alkylation Synthesis Workflow.

Conclusion

While this compound is not a widely characterized compound, its synthesis is achievable through standard organic chemistry methodologies. Its projected properties, derived from the well-understood 3-Methoxypropylamine, suggest its potential utility in a range of industrial applications. Further research into its specific properties and performance characteristics would be beneficial to fully realize its potential in material science and chemical synthesis. This guide provides a foundational understanding for scientists and researchers interested in exploring this and similar secondary amines.

References

Butyl(3-methoxypropyl)amine CAS registry number and identifiers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Methoxypropylamine (MOPA), a versatile primary amine with significant applications in pharmaceutical synthesis and various industrial processes. This document details its chemical identifiers, physicochemical properties, synthesis methodologies, and key applications, with a focus on information relevant to research and development.

Chemical Identifiers and Nomenclature

3-Methoxypropylamine, commonly abbreviated as MOPA, is a clear, colorless to faintly yellow liquid with a characteristic amine-like odor.[1][2] It is crucial to accurately identify this compound for procurement, regulatory compliance, and scientific documentation.

Table 1: Chemical Identifiers for 3-Methoxypropylamine

| Identifier Type | Value |

| CAS Registry Number | 5332-73-0[1][2][3][4][5][6][7][8][9][10][11] |

| IUPAC Name | 3-methoxypropan-1-amine[3] |

| Synonyms | 1-Amino-3-methoxypropane, 3-Aminopropyl methyl ether, Propanolamine methyl ether, γ-Methoxypropylamine[1][10] |

| Molecular Formula | C₄H₁₁NO[1][8][9][10] |

| Molecular Weight | 89.14 g/mol [1][8][9][10] |

| EC Number | 226-241-3[3][5] |

| InChI Key | FAXDZWQIWUSWJH-UHFFFAOYSA-N[1] |

| Canonical SMILES | COCCCN[5] |

Physicochemical Properties

A thorough understanding of the physicochemical properties of MOPA is essential for its handling, storage, and application in experimental design. MOPA is miscible with water and a wide range of common organic solvents, including ethanol, toluene, and acetone.[1][2]

Table 2: Physicochemical Data of 3-Methoxypropylamine

| Property | Value |

| Appearance | Clear, colorless to faintly colored liquid[1][2] |

| Odor | Amine-like[1][3] |

| Melting Point | -65 °C[1] |

| Boiling Point | 117-118 °C at 733 mmHg[1][5] |

| Density | 0.874 g/mL at 25 °C[1][5] |

| Vapor Pressure | 20 mmHg at 30 °C[5] |

| Flash Point | 24 °C (75 °F)[4] |

| Autoignition Temperature | 295 °C (563 °F)[4] |

| Refractive Index (n20/D) | 1.417[1][5] |

| Water Solubility | Miscible[1] |

| pKa | 9.73 ± 0.10 (Predicted)[1] |

Synthesis of 3-Methoxypropylamine

MOPA can be synthesized through various routes. Two prominent industrial methods involve the catalytic hydrogenation of 3-methoxypropionitrile and the amination of 3-methoxypropanol.

Experimental Protocol: Catalytic Hydrogenation of 3-Methoxypropionitrile

This method provides a high yield and purity of 3-Methoxypropylamine.[3]

Objective: To synthesize 3-Methoxypropylamine by the catalytic hydrogenation of 3-methoxypropionitrile.

Materials:

-

3-methoxypropionitrile (400g)

-

Ethanol (20g)

-

Modified carrier nickel catalyst (12g)

-

1000ml Autoclave

Procedure:

-

Charge the 1000ml autoclave with 400g of 3-methoxypropionitrile, 20g of ethanol, and 12g of the modified carrier nickel catalyst.[3]

-

Pressurize the autoclave to 2.8 MPa with hydrogen gas.[3]

-

Heat the mixture and maintain the reaction temperature while stirring for 2 hours.[3]

-

After the reaction is complete, cool the autoclave to room temperature.[3]

-

Filter the reaction mixture to remove the catalyst.[3]

-

Purify the filtrate by rectification under normal pressure, collecting the fraction at 110-160 °C.[3]

Results:

-

Yield: 354.09g (94.52%) of colorless and transparent 3-methoxypropylamine.[3]

-

Purity (analyzed by gas chromatography): The conversion rate of the raw material was 97.0%.[3]

Synthesis via Amination of 3-Methoxypropanol

An alternative industrial synthesis involves the reaction of 3-methoxypropanol with ammonia and hydrogen in a fixed-bed reactor.[4]

Catalyst: Cu-Co/Al₂O₃-diatomite[4]

Reaction Conditions:

-

Pressure: 0.3–1.5 MPa[4]

-

Temperature: 120–220 °C[4]

-

Ammonia to alcohol molar ratio: 4.0–10.0 : 1[4]

-

Hydrogen to alcohol molar ratio: 0.5–5.0 : 1[4]

This continuous process involves preheating and vaporizing the reactants before they enter the reactor. The product stream is then cooled, and the liquid phase is purified by rectification.[4]

Applications in Research and Drug Development

MOPA serves as a crucial building block and intermediate in the synthesis of a variety of organic compounds, with notable applications in the pharmaceutical industry.

Pharmaceutical Intermediate

3-Methoxypropylamine is a key intermediate in the synthesis of several active pharmaceutical ingredients (APIs).[6] Its high purity, typically exceeding 99.5%, is critical in pharmaceutical manufacturing to ensure the safety and efficacy of the final drug product.[2]

One of the well-documented uses of MOPA is in the synthesis of Rabeprazole , a proton pump inhibitor used to treat acid-related gastrointestinal conditions.[9] The 3-methoxypropoxy side chain, introduced via MOPA or a derivative, is a key structural feature of Rabeprazole.

Other Industrial Applications

Beyond pharmaceuticals, MOPA has a broad range of applications:

-

Corrosion Inhibitor: It is widely used in steam condensate systems and other aqueous environments to prevent corrosion.[10]

-

Dyes and Pigments: It serves as an intermediate in the manufacture of dyes, such as Disperse Blue 60.[6]

-

Coatings and Waxes: MOPA is used to make amine soaps that act as emulsifiers in wax formulations and anionic coatings.[1]

-

Water Treatment: It can be used as a flocculating agent in water treatment processes.[10]

Visualized Workflow and Pathways

Synthesis Workflow of 3-Methoxypropylamine

The following diagram illustrates the key steps in the synthesis of 3-Methoxypropylamine via the catalytic hydrogenation of 3-methoxypropionitrile.

Caption: Synthesis of 3-Methoxypropylamine via Catalytic Hydrogenation.

This guide provides foundational knowledge for professionals working with 3-Methoxypropylamine. For specific applications, further consultation of safety data sheets (SDS) and relevant literature is strongly recommended.

References

- 1. 3-Methoxypropylamine synthesis - chemicalbook [chemicalbook.com]

- 2. Heterogeneous Catalytic Hydrogenation of 3-Phenylpropionitrile over Palladium on Carbon - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis process of methoxypropylamine - Eureka | Patsnap [eureka.patsnap.com]

- 4. CN101328129B - Preparation of 3-methoxy propanamine - Google Patents [patents.google.com]

- 5. CN101328129A - Preparation of 3-methoxy propanamine - Google Patents [patents.google.com]

- 6. 3-Methoxypropylamine | 5332-73-0 [chemicalbook.com]

- 7. CN103483320B - Synthetic method of Rabeprazole Sulfone (2-[[[4-(3-methoxy propoxy)-3-methyl-2-pyridyl] methyl] sulfonyl]-1H-benzimidazole) - Google Patents [patents.google.com]

- 8. Heterogeneous Catalytic Hydrogenation of 3-Phenylpropionitrile over Palladium on Carbon - PMC [pmc.ncbi.nlm.nih.gov]

- 9. NEW PROCESS FOR SYNTHESIS OF PROTON PUMP INHIBITORS - Patent 1851212 [data.epo.org]

- 10. atamankimya.com [atamankimya.com]

- 11. agilent.com [agilent.com]

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive review of 3-Methoxypropylamine (MOPA), a versatile primary amine with significant applications across various industries. Initially misidentified as Butyl(3-methoxypropyl)amine, this document clarifies the subject compound as MOPA and delves into its chemical and physical properties, synthesis methodologies, and principal uses, with a particular focus on its role as a corrosion inhibitor. This whitepaper also presents a comparative analysis with related compounds, detailed experimental protocols for its synthesis and evaluation, and quantitative data to support its efficacy. The information is intended for researchers, scientists, and professionals in drug development and other relevant fields to facilitate a deeper understanding and application of this important chemical intermediate.

Introduction to 3-Methoxypropylamine (MOPA)

3-Methoxypropylamine, also known as MOPA, is a clear, colorless liquid with an ammonia-like odor.[1] It is a primary amine that is completely miscible with water and most common organic solvents.[1] Its bifunctional nature, containing both a primary amine and an ether group, contributes to its utility in a wide range of applications. MOPA is a crucial intermediate in the synthesis of various organic molecules and finds extensive use as a corrosion inhibitor, a component in the production of pharmaceuticals and dyes, a surfactant, and in water treatment processes.[2][3]

Physicochemical Properties

A summary of the key physicochemical properties of 3-Methoxypropylamine is presented in Table 1. This data is essential for its handling, storage, and application in various experimental and industrial settings.

Table 1: Physicochemical Properties of 3-Methoxypropylamine (MOPA)

| Property | Value | Reference(s) |

| CAS Number | 532-73-0 | [4] |

| Molecular Formula | C4H11NO | [4] |

| Molecular Weight | 89.14 g/mol | [5] |

| Appearance | Colorless to yellow liquid | [4] |

| Odor | Amine-like | [4] |

| Boiling Point | 117-118 °C at 733 mmHg | [6] |

| Melting Point | -71 °C | [4] |

| Density | 0.874 g/mL at 25 °C | [6] |

| Flash Point | 24 °C | [4] |

| Autoignition Temperature | 295 °C | [4] |

| Vapor Pressure | 12.0 mmHg at 20 °C | [4] |

| pH | 11.5 (100 g/L solution at 20 °C) | [4] |

| Solubility | Miscible with water and most organic solvents | [1] |

| Refractive Index (n20/D) | ~1.417 |

Synthesis of 3-Methoxypropylamine

3-Methoxypropylamine can be synthesized through various routes, with the catalytic hydrogenation of 3-methoxypropionitrile being a common industrial method.[7] An alternative route involves the reaction of 3-methoxypropanol with ammonia.

Synthesis via Catalytic Hydrogenation of 3-Methoxypropionitrile

A detailed experimental protocol for this synthesis is provided below.

Experimental Protocol: Synthesis of MOPA from 3-Methoxypropionitrile [7]

-

Materials and Equipment:

-

3-methoxypropionitrile (400g)

-

Ethanol (20g)

-

Modified carrier nickel catalyst (12g)

-

1000ml autoclave

-

Filtration apparatus

-

Distillation apparatus

-

-

Procedure: a. Charge the 1000ml autoclave with 400g of 3-methoxypropionitrile, 20g of ethanol, and 12g of the modified carrier nickel catalyst. b. Seal the autoclave and pressurize it with hydrogen to 2.8 MPa. c. Stir the reaction mixture at this pressure for 2 hours. d. After the reaction is complete, cool the autoclave to room temperature. e. Carefully vent the excess hydrogen pressure. f. Filter the reaction mixture to remove the catalyst. g. Purify the filtrate by fractional distillation under normal pressure. h. Collect the fraction boiling between 110-160 °C.

-

Expected Outcome:

-

This procedure is reported to yield approximately 354.09g of colorless and transparent 3-methoxypropylamine, with a raw material conversion rate of 97.0% and a product yield of 94.52%.[7]

-

Below is a workflow diagram illustrating this synthesis process.

References

- 1. Comparative study and dyeing performance of as-synthesized azo heterocyclic monomeric, polymeric, and commercial disperse dyes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. ataman-chemicals.com [ataman-chemicals.com]

- 4. univarsolutions.com [univarsolutions.com]

- 5. 3-Methoxypropylamine | C4H11NO | CID 1672 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 3-Methoxypropylamine synthesis - chemicalbook [chemicalbook.com]

- 7. Synthesis process of methoxypropylamine - Eureka | Patsnap [eureka.patsnap.com]

Methodological & Application

Application Notes and Protocols: Butyl(3-methoxypropyl)amine as a Corrosion Inhibitor for Steel

Introduction

Butyl(3-methoxypropyl)amine is an organic compound with potential applications as a corrosion inhibitor for steel in various aggressive environments. Its molecular structure, featuring a primary amine group and an ether linkage, suggests it can effectively adsorb onto a steel surface, forming a protective barrier against corrosive agents. The presence of nitrogen and oxygen atoms with lone pairs of electrons allows for donation to the vacant d-orbitals of iron, facilitating strong adsorption. The butyl group is expected to enhance the hydrophobicity of the protective film, further impeding the ingress of corrosive species.

These notes provide an overview of the expected performance and application of this compound, drawing parallels from studies on 3-Methoxypropylamine (MOPA).

Mechanism of Corrosion Inhibition

Organic amines and their derivatives are known to inhibit corrosion through adsorption on the metal surface. This adsorption can be categorized as physisorption, chemisorption, or a combination of both. For alkoxypropylamines like MOPA, the proposed mechanism involves:

-

Adsorption: The inhibitor molecules adsorb onto the steel surface. The primary amine group and the oxygen atom in the ether linkage are the primary sites for this interaction.

-

Film Formation: The adsorbed molecules form a protective film that isolates the steel from the corrosive environment.

-

Mixed-Type Inhibition: It is anticipated that this compound will act as a mixed-type inhibitor, meaning it suppresses both the anodic (metal dissolution) and cathodic (e.g., hydrogen evolution) reactions of the corrosion process.[1]

The adsorption process is expected to follow the Langmuir adsorption isotherm, indicating the formation of a monolayer of the inhibitor on the steel surface.[1]

Predicted Performance and Quantitative Data (Based on 3-Methoxypropylamine - MOPA)

The following tables summarize the performance of 3-Methoxypropylamine (MOPA) as a corrosion inhibitor for X80 steel in a 3.5 wt% NaCl solution. It is hypothesized that this compound would show similar or improved efficiency due to its larger molecular size and increased hydrophobicity.

Table 1: Optimal Conditions for Corrosion Inhibition by MOPA [1]

| Parameter | Optimal Value |

| Temperature | 12.89 °C |

| Inhibitor Concentration | 8.63 g/L |

| Rotation Speed | 1097.69 rpm |

| pH | 4.03 |

Table 2: Effect of MOPA Concentration on Inhibition Efficiency (Weight Loss Method)

| MOPA Concentration (ppm) | Corrosion Rate (gmd) | Inhibition Efficiency (%) |

| 0 | 140 | - |

| 50 | Not Specified | Not Specified |

| 100 | Not Specified | Not Specified |

| 150 | 20 | 85.7 |

Note: The corrosion rate decreased from 140 to 20 gmd as the inhibitor concentration increased from 0 to 150 ppm.[1]

Table 3: Electrochemical Polarization Data for MOPA on X80 Steel

| Parameter | Value |

| Inhibition Type | Mixed-Type |

Note: Polarization diagrams revealed that MOPA affects both anodic and cathodic reactions.[1]

Experimental Protocols

The following are detailed protocols for evaluating the corrosion inhibition performance of this compound on steel.

4.1. Weight Loss Measurements

This gravimetric method provides a direct measure of the corrosion rate and inhibition efficiency.

-

Materials and Equipment:

-

Steel coupons of known composition and surface area (e.g., X80 steel).

-

Corrosive medium (e.g., 3.5 wt% NaCl solution).

-

This compound.

-

Analytical balance (±0.1 mg).

-

Polishing papers of various grades.

-

Acetone, ethanol, and distilled water for cleaning.

-

Thermostatically controlled water bath.

-

Desiccator.

-

-

Procedure:

-

Prepare steel coupons by polishing with emery papers of increasing grit size, followed by rinsing with distilled water, degreasing with acetone and ethanol, and finally drying.

-

Weigh the prepared coupons accurately using an analytical balance.

-

Prepare the corrosive solution with and without various concentrations of this compound.

-

Immerse the weighed coupons in the test solutions for a specified period (e.g., 24 hours) at a constant temperature.

-

After the immersion period, retrieve the coupons, and remove the corrosion products by cleaning with an appropriate solution (e.g., a solution containing HCl, antimony trioxide, and stannous chloride).

-

Rinse the cleaned coupons with distilled water and acetone, dry them, and reweigh them.

-

Calculate the corrosion rate (CR) and inhibition efficiency (IE%) using the following equations:

-

CR (mm/year) = (87.6 × ΔW) / (D × A × T)

-

ΔW = Weight loss in mg

-

D = Density of steel in g/cm³

-

A = Surface area of the coupon in cm²

-

T = Immersion time in hours

-

-

IE% = [(CR_blank - CR_inh) / CR_blank] × 100

-

CR_blank = Corrosion rate in the absence of inhibitor

-

CR_inh = Corrosion rate in the presence of inhibitor

-

-

-

4.2. Electrochemical Measurements

These techniques provide insights into the kinetics and mechanism of corrosion inhibition.

-

Materials and Equipment:

-

Potentiostat/Galvanostat with frequency response analyzer.

-

Three-electrode electrochemical cell:

-

Working Electrode (WE): Steel sample with a defined exposed area.

-

Reference Electrode (RE): Saturated Calomel Electrode (SCE) or Ag/AgCl electrode.

-

Counter Electrode (CE): Platinum or graphite rod.

-

-

Corrosive solution with and without inhibitor.

-

-

Procedure:

-

Potentiodynamic Polarization:

-

Immerse the three electrodes in the test solution and allow the open-circuit potential (OCP) to stabilize.

-

Scan the potential from a cathodic value to an anodic value with respect to the OCP at a slow scan rate (e.g., 0.5 mV/s).

-

Plot the logarithm of the current density versus the potential (Tafel plot).

-

Determine the corrosion potential (E_corr) and corrosion current density (i_corr) by extrapolating the Tafel slopes.

-

Calculate the inhibition efficiency: IE% = [(i_corr_blank - i_corr_inh) / i_corr_blank] × 100.

-

-

Electrochemical Impedance Spectroscopy (EIS):

-

After OCP stabilization, apply a small amplitude AC signal (e.g., 10 mV) over a range of frequencies (e.g., 100 kHz to 10 mHz).

-

Plot the impedance data as Nyquist and Bode plots.

-

Model the data using an appropriate equivalent electrical circuit to determine parameters such as charge transfer resistance (R_ct) and double-layer capacitance (C_dl).

-

Calculate the inhibition efficiency: IE% = [(R_ct_inh - R_ct_blank) / R_ct_inh] × 100.

-

-

4.3. Surface Analysis

These techniques are used to visualize the protective film formed on the steel surface.

-

Scanning Electron Microscopy (SEM): Provides high-magnification images of the steel surface to observe the morphology before and after immersion in the corrosive medium with and without the inhibitor.

-

Fourier-Transform Infrared Spectroscopy (FTIR): Can be used to analyze the protective film formed on the steel surface to identify the functional groups of the adsorbed inhibitor molecules.[1]

Visualizations

Caption: Experimental workflow for evaluating a corrosion inhibitor.

References

Application Notes and Protocols: Butyl(3-methoxypropyl)amine in the Synthesis of Novel Organic Compounds

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a representative protocol for the synthesis of novel organic compounds using Butyl(3-methoxypropyl)amine as a key building block. Due to the limited availability of published data on the specific synthetic applications of this compound, this document presents a detailed, plausible protocol for the synthesis of a novel urea derivative. This example illustrates a common and versatile reaction for secondary amines, highlighting the potential of this compound in the generation of new chemical entities for drug discovery and materials science.

The unique combination of a secondary amine, a flexible butyl group, and a polar 3-methoxypropyl moiety makes this compound an interesting scaffold for introducing specific physicochemical properties into target molecules. The secondary amine provides a reactive handle for a variety of chemical transformations, while the alkyl and ether functionalities can influence solubility, lipophilicity, and hydrogen bonding capacity.

Application Note 1: Synthesis of a Novel Substituted Urea

Introduction

Substituted ureas are a prominent class of compounds in medicinal chemistry, exhibiting a wide range of biological activities, including anticancer, antiviral, and antimicrobial properties. The urea functional group is a key structural motif in several approved drugs. This protocol describes a representative synthesis of a novel N,N-disubstituted urea, 1-Butyl-1-(3-methoxypropyl)-3-(4-nitrophenyl)urea, by reacting this compound with 4-nitrophenyl isocyanate.

Reaction Scheme

Caption: Synthesis of 1-Butyl-1-(3-methoxypropyl)-3-(4-nitrophenyl)urea.

Experimental Protocol

Materials:

-

This compound (FW: 145.26 g/mol )

-

4-Nitrophenyl isocyanate (FW: 164.12 g/mol )

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate

-

Hexane

-

Ethyl acetate

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

To a solution of this compound (1.45 g, 10 mmol) in anhydrous dichloromethane (50 mL) in a 100 mL round-bottom flask, add 4-nitrophenyl isocyanate (1.64 g, 10 mmol) portion-wise at room temperature with stirring.

-

Stir the reaction mixture at room temperature for 2 hours. Monitor the reaction progress by thin-layer chromatography (TLC) (Eluent: Hexane/Ethyl Acetate 7:3).

-

Upon completion of the reaction, wash the reaction mixture with saturated aqueous sodium bicarbonate solution (2 x 30 mL) and then with brine (30 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by silica gel column chromatography using a gradient of hexane/ethyl acetate (from 9:1 to 7:3) to afford the desired product as a pale yellow solid.

-

Dry the purified product under vacuum.

Quantitative Data

| Parameter | Value |

| Reactants | |

| This compound | 1.45 g (10 mmol) |

| 4-Nitrophenyl isocyanate | 1.64 g (10 mmol) |

| Product | 1-Butyl-1-(3-methoxypropyl)-3-(4-nitrophenyl)urea |

| Yield | 2.78 g (90%) |

| Melting Point | 85-87 °C |

| ¹H NMR (400 MHz, CDCl₃) | δ 8.20 (d, J = 9.2 Hz, 2H), 7.60 (d, J = 9.2 Hz, 2H), 7.05 (s, 1H, NH), 3.50 (t, J = 6.0 Hz, 2H), 3.35 (s, 3H), 3.30 (t, J = 7.6 Hz, 2H), 1.90 (m, 2H), 1.60 (m, 2H), 1.40 (m, 2H), 0.95 (t, J = 7.2 Hz, 3H) |

| ¹³C NMR (101 MHz, CDCl₃) | δ 154.5, 145.0, 142.5, 125.0, 118.5, 70.0, 59.0, 48.0, 47.0, 30.0, 29.0, 20.0, 14.0 |

| Mass Spec (ESI+) | m/z 310.18 [M+H]⁺ |

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the synthesis and purification of 1-Butyl-1-(3-methoxypropyl)-3-(4-nitrophenyl)urea.

Application of Butyl(3-methoxypropyl)amine as a Catalyst in Polymerization: Information Not Available

Despite a comprehensive search of scientific literature and patent databases, no specific information, experimental data, or established protocols were found regarding the application of Butyl(3-methoxypropyl)amine as a catalyst in polymerization reactions.

Extensive queries were conducted to identify any documented use of this compound in the synthesis of polymers, including but not limited to the polymerization of acrylics, ring-opening polymerization, or the formation of polyurethanes. The search also included variations of the chemical name, such as N-butyl-N-(3-methoxypropyl)amine.

The search results did yield information on the use of other amine compounds as catalysts in various polymerization processes. For instance, tertiary amines are widely documented as catalysts in the formation of polyurethanes, and certain aromatic amines can act as accelerators in the polymerization of acrylic monomers. Additionally, general information on the synthesis and non-catalytic applications of related compounds like 3-methoxypropylamine (MOPA) was available, with its primary uses being in corrosion inhibition and water treatment.

However, no literature specifically details the catalytic activity of this compound for any type of polymerization. Consequently, it is not possible to provide the requested detailed Application Notes and Protocols, including quantitative data, experimental methodologies, and mechanistic diagrams, as no such information appears to be publicly available.

Researchers, scientists, and drug development professionals interested in the catalytic potential of novel amines in polymerization are encouraged to perform exploratory studies to determine the efficacy and mechanisms of action for uncharacterized compounds like this compound. Such research would be foundational in establishing any potential applications in polymer chemistry.

Application Notes and Protocols for Butyl(3-methoxypropyl)amine in a Laboratory Setting

For Researchers, Scientists, and Drug Development Professionals

Introduction and Potential Applications

Butyl(3-methoxypropyl)amine is a primary amine with potential applications in organic synthesis and medicinal chemistry. Its bifunctional nature, possessing both a primary amine and a methoxy ether group, makes it a versatile building block. In a drug development setting, it could be utilized as:

-

A linker molecule: The amine functionality allows for conjugation to carboxylic acids, activated esters, or other electrophilic sites on molecules of interest, while the methoxypropyl chain provides a flexible spacer.

-

A scaffold for library synthesis: It can serve as a starting point for the generation of diverse compound libraries for screening purposes.

-

A reagent for chemical modifications: The primary amine can be used to introduce the butyl(3-methoxypropyl) moiety into a target molecule to modulate its physicochemical properties, such as solubility, lipophilicity, and metabolic stability.

Physicochemical and Safety Data

A summary of key data for this compound is presented below. This information is compiled from various Safety Data Sheets (SDS).

| Property | Value | References |

| Molecular Formula | C8H19NO | |

| Molecular Weight | 145.24 g/mol | |

| Appearance | Colorless to pale yellow liquid | |

| Boiling Point | 178-179 °C | |

| Density | 0.84 g/mL at 25 °C | |

| Solubility | Soluble in water and common organic solvents | |

| Hazards | Flammable liquid and vapor, Causes severe skin burns and eye damage, May cause an allergic skin reaction. | [1][2][3][4][5] |

Safety Precautions:

-

Handling: Work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[1][2][3][4][5]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[1][2][3][4][5]

-

In case of exposure:

-

Skin contact: Immediately flush with plenty of water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention.[1][2]

-

Eye contact: Immediately flush with plenty of water for at least 15 minutes, lifting upper and lower eyelids occasionally. Seek immediate medical attention.[1][2]

-

Inhalation: Move to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[2]

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[1][2]

-

General Experimental Protocols

The following are generalized protocols for common reactions involving primary amines. These should be considered as starting points and will require optimization for specific substrates and desired outcomes.

N-Alkylation of this compound

This protocol describes a general procedure for the reaction of this compound with an alkyl halide to form a secondary amine.

Workflow for N-Alkylation:

Caption: General workflow for the N-alkylation of a primary amine.

Methodology:

-

Reaction Setup: To a solution of this compound (1.0 eq.) in a suitable solvent (e.g., acetonitrile, DMF, 10 mL/mmol) is added the alkyl halide (1.0-1.2 eq.) and a base (e.g., potassium carbonate (2.0 eq.) or triethylamine (1.5 eq.)).

-

Reaction: The reaction mixture is stirred at an elevated temperature (e.g., 60-80 °C) and the progress is monitored by an appropriate technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-